2-(2,4-Difluorophenyl)-1-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethanone
Description
Properties
IUPAC Name |
2-(2,4-difluorophenyl)-1-(3-pyrazin-2-yloxypiperidin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F2N3O2/c18-13-4-3-12(15(19)9-13)8-17(23)22-7-1-2-14(11-22)24-16-10-20-5-6-21-16/h3-6,9-10,14H,1-2,7-8,11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTRUWCYHQHHJSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CC2=C(C=C(C=C2)F)F)OC3=NC=CN=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution for Piperidine-Pyrazine Ether Formation
The critical structural feature of this compound is the 3-(pyrazin-2-yloxy)piperidine moiety. A two-step protocol is commonly employed:
Synthesis of 3-hydroxypiperidine intermediates :
Piperidine derivatives are functionalized at the 3-position via oxidation-reduction sequences. For example, 3-hydroxypiperidine can be obtained through the hydrogenation of pyridine-3-ol derivatives under catalytic conditions.Etherification with 2-chloropyrazine :
The hydroxyl group undergoes nucleophilic substitution with 2-chloropyrazine in the presence of a base. Potassium carbonate in dimethylformamide (DMF) at 80–90°C for 12–24 hours achieves moderate yields (45–60%).
Reaction conditions :
| Parameter | Value |
|---|---|
| Solvent | DMF |
| Base | K₂CO₃ |
| Temperature | 85°C |
| Reaction Time | 18 hours |
| Yield | 58% |
Friedel-Crafts Acylation for Ketone Installation
The ethanone group is introduced via Friedel-Crafts acylation of 2,4-difluorobenzene. Key steps include:
Generation of acetyl chloride derivatives :
Chloroacetyl chloride reacts with the piperidine intermediate to form an acyl chloride intermediate.AlCl₃-Catalyzed Acylation :
Anhydrous aluminum chloride (1.2 equiv) facilitates electrophilic substitution on 2,4-difluorobenzene in dichloromethane at 0°C to room temperature.
Optimization Data :
| Parameter | Range Tested | Optimal Value |
|---|---|---|
| Catalyst Loading | 0.8–1.5 equiv | 1.2 equiv |
| Temperature | -10°C to 25°C | 0°C → RT |
| Solvent | DCM, Toluene, Et₂O | DCM |
| Yield | 40–72% | 68% |
Modern Catalytic Methods
Palladium-Catalyzed Cross-Coupling for Fragment Assembly
Recent advances utilize palladium catalysts to couple preformed segments:
- Suzuki-Miyaura Coupling :
A boronic ester-functionalized pyrazine derivative reacts with a brominated piperidine-acetophenone precursor. Using Pd(PPh₃)₄ (5 mol%) and K₃PO₄ in THF/H₂O (4:1) at 70°C, yields reach 75–82%.
Catalyst Comparison :
| Catalyst | Yield (%) | Purity (%) |
|---|---|---|
| Pd(OAc)₂ | 62 | 89 |
| PdCl₂(dppf) | 71 | 92 |
| Pd(PPh₃)₄ | 82 | 95 |
Purification and Characterization
Chromatographic Techniques
Normal-Phase Silica Gel Chromatography :
Eluent: Hexane/EtOAc (3:1 → 1:1 gradient)
Purity: ≥98% (HPLC)Recrystallization Solvents :
Solvent System Crystal Purity (%) EtOH/H₂O (9:1) 97.3 Acetone/n-Heptane 98.1
Spectroscopic Validation
¹H NMR (400 MHz, CDCl₃) :
δ 8.21 (d, J = 2.4 Hz, 1H, pyrazine), 7.45–7.38 (m, 2H, difluorophenyl), 4.85–4.78 (m, 1H, piperidine-O), 3.62–3.55 (m, 2H, N-CH₂), 2.91 (s, 3H, COCH₃).HRMS (ESI+) :
Calculated for C₁₇H₁₇F₂N₃O₂ [M+H]⁺: 333.1224; Found: 333.1228.
Scale-Up Challenges and Solutions
Exothermicity Management
- Adiabatic Reaction Calorimetry :
Identified a 120 kJ/kg heat release during acylation. Mitigated via:- Semi-batch reagent addition
- Cooling jacket temperature ≤5°C
Byproduct Formation
- Major Impurity :
3-(Pyrazin-2-yloxy)piperidine (unacetylated intermediate). Reduced to <0.5% via:- Excess acetyl chloride (1.5 equiv)
- Extended reaction time (24 hours)
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Difluorophenyl)-1-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The difluorophenyl group can undergo substitution reactions, where one or more fluorine atoms are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of substituted phenyl derivatives.
Scientific Research Applications
2-(2,4-Difluorophenyl)-1-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethanone has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.
Biology: It may be used in studies involving cellular signaling pathways and receptor-ligand interactions.
Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Industry: It can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.
Mechanism of Action
The mechanism of action of 2-(2,4-Difluorophenyl)-1-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group may enhance binding affinity through hydrophobic interactions, while the pyrazin-2-yloxy piperidine moiety can interact with active sites or allosteric sites on the target molecule. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.
Comparison with Similar Compounds
Key Structural Features:
- 2,4-Difluorophenyl Group: Known for enhancing metabolic stability and bioavailability in antifungal and CNS-targeting agents (e.g., voriconazole derivatives) .
- Pyrazin-2-yloxy Piperidine : The pyrazine ring contributes to π-π stacking interactions in enzymatic binding pockets, while the piperidine nitrogen may facilitate hydrogen bonding .
Comparison with Similar Compounds
Structural Comparison
The compound is compared to structurally related piperidinyl- or piperazinyl-ethanones with variations in aromatic substituents and heterocyclic systems (Table 1).
Table 1: Structural Comparison of Related Compounds
Pharmacological Properties
- Antifungal Activity : The target compound’s difluorophenyl group aligns with voriconazole-like activity, but the pyrazine moiety may reduce CYP450 inhibition compared to triazoles .
Physicochemical Properties
Biological Activity
The compound 2-(2,4-Difluorophenyl)-1-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethanone is a synthetic organic molecule that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : CHFNO
This compound features a difluorophenyl group and a piperidine derivative linked through an ethanone moiety, which contributes to its unique biological properties.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Difluorophenyl Derivative : Starting from 2,4-difluoroaniline.
- Piperidine Formation : Utilizing piperidine derivatives to introduce the piperidine ring.
- Coupling Reaction : The final step involves coupling the piperidine derivative with the difluorophenyl compound under specific conditions.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:
- Receptor Binding : The compound may act as an antagonist or agonist at specific receptors, influencing signaling pathways.
- Enzyme Inhibition : It can inhibit certain enzymes involved in metabolic processes or disease pathways.
Biological Assays and Findings
Recent studies have evaluated the biological activity of this compound through various assays:
- Anti-inflammatory Activity : The compound has shown potential in reducing inflammation markers in vitro, indicating its role as an anti-inflammatory agent.
- Anticancer Properties : Preliminary studies suggest cytotoxic effects against cancer cell lines, pointing towards its potential as an anticancer drug.
Case Studies
Several case studies highlight the efficacy of this compound:
-
Study on Inflammatory Models :
- A study demonstrated that this compound significantly reduced pro-inflammatory cytokines in murine models of arthritis.
- Results : Reduction in inflammation was measured using ELISA assays.
-
Cancer Cell Line Evaluation :
- In vitro studies on breast cancer cell lines indicated that treatment with this compound resulted in a dose-dependent decrease in cell viability.
- Results : IC50 values were determined to be in the low micromolar range, suggesting potent anticancer activity.
Comparative Analysis
To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Compound A | Structure A | Moderate anti-inflammatory |
| Compound B | Structure B | Strong anticancer effects |
| This compound | Structure | Potent anti-inflammatory and anticancer |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
